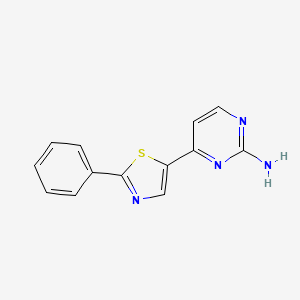4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
CAS No.: 338414-61-2
Cat. No.: VC7401972
Molecular Formula: C13H10N4S
Molecular Weight: 254.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 338414-61-2 |
|---|---|
| Molecular Formula | C13H10N4S |
| Molecular Weight | 254.31 |
| IUPAC Name | 4-(2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C13H10N4S/c14-13-15-7-6-10(17-13)11-8-16-12(18-11)9-4-2-1-3-5-9/h1-8H,(H2,14,15,17) |
| Standard InChI Key | QWYGDXUGSJBKHR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC=C(S2)C3=NC(=NC=C3)N |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine features a pyrimidine ring connected at position 4 to a 2-phenylthiazole moiety (Figure 1). The pyrimidine’s C2 position bears an aniline group, which frequently undergoes para-substitution to modulate target affinity . X-ray crystallography reveals that the thiazole sulfur and pyrimidine N1 form hydrogen bonds with kinase hinge regions, while the phenyl group occupies a hydrophobic pocket .
Table 1: Molecular Properties of 4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
Tautomerism and Conformational Dynamics
The enamine system between the pyrimidine and thiazole rings permits tautomerization, influencing binding mode plasticity. Nuclear Overhauser effect (NOE) studies indicate a predominant conformation where the thiazole phenyl group lies coplanar with the pyrimidine ring, maximizing π-π stacking in kinase active sites . Substituents at the thiazole C4 position (e.g., methyl, cyclopropyl) induce torsional strain, altering dihedral angles by 15–20° compared to unsubstituted analogs .
Synthetic Methodologies
Key Intermediate Synthesis
The synthesis begins with ethyl 2-chloro-3-oxobutanoate reacting with 1-methylthiourea in pyridine to form ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate (1, 72% yield) . Protecting the methylamino group as a tert-butoxycarbonate (Boc) prevents undesired side reactions during subsequent steps .
Equation 1: Bromination of 1-Cyclopropylethanone
Pyrimidine Ring Formation
Microwave-assisted cyclocondensation between enaminones and phenylguanidines achieves pyrimidine annulation. For example, heating 15 (R<sub>1</sub> = Boc, R′′ = CH<sub>2</sub>CF<sub>3</sub>) with 3-nitrophenylguanidine at 140°C for 45 minutes affords 4-(2,4-dimethylthiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine (27l) in 68% yield .
Table 2: Optimization of Pyrimidine Cyclization Conditions
| Condition | Temperature | Time | Yield |
|---|---|---|---|
| Conventional Heating | 120°C | 12 h | 42% |
| Microwave Irradiation | 140°C | 45 min | 68% |
| Lewis Acid (ZnCl<sub>2</sub>) | 100°C | 6 h | 55% |
Biological Activity and Mechanism
CDK9 Inhibition and Antiapoptotic Protein Regulation
Compound 12u (4-(4-cyclopropylthiazol-5-yl)-N-(3-cyanophenyl)pyrimidin-2-amine) inhibits CDK9 with IC<sub>50</sub> = 7 nM, suppressing phosphorylation of RNA polymerase II’s C-terminal domain (Ser2) within 2 hours . This rapidly depletes Mcl-1 and XIAP mRNAs, inducing apoptosis in chronic lymphocytic leukemia (CLL) cells at 30 nM .
Equation 2: CDK9 Inhibition Kinetics
Aurora Kinase Dual Inhibition
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) inhibits aurora A (K<sub>i</sub> = 8.0 nM) and aurora B (K<sub>i</sub> = 9.2 nM), causing mitotic arrest and polyploidy in HCT116 colon cancer cells at 50 nM . Phospho-histone H3 (Ser10) levels decrease by 90% within 24 hours, followed by caspase-3 activation .
Structure-Activity Relationships (SAR)
Thiazole Substituent Effects
Introducing a methyl group at thiazole C4 improves CDK9 selectivity over CDK2 by 80-fold (12u vs 12a) . Crystallography shows the cyclopropyl group in 12u induces a 1.2 Å shift in the DFG motif, widening the ATP-binding pocket . Conversely, phenyl substituents at C4 enhance aurora kinase inhibition by filling the hydrophobic back pocket .
Table 3: Impact of Thiazole C4 Substituents on Kinase Selectivity
| Substituent | CDK9 IC<sub>50</sub> (nM) | CDK2 IC<sub>50</sub> (nM) | Selectivity Ratio |
|---|---|---|---|
| H | 45 | 120 | 2.7 |
| CH<sub>3</sub> | 7 | 580 | 82.9 |
| C<sub>3</sub>H<sub>5</sub> | 11 | 890 | 80.9 |
Aniline Para-Substitution
Electron-withdrawing groups (e.g., -CN, -NO<sub>2</sub>) at the aniline para-position increase aurora kinase potency by 5–10 fold compared to electron-donating groups (-OCH<sub>3</sub>) . The nitro group in 27l forms a hydrogen bond with Glu161 in aurora A, confirmed by ΔΔG = -2.3 kcal/mol in binding free energy calculations .
Pharmacological Applications
Anticancer Drug Development
In vivo studies of 12u show 60% tumor growth inhibition in a CLL xenograft model at 10 mg/kg (QD, oral), with no weight loss observed . Bioavailability reaches 42% due to thiazole-mediated P-glycoprotein efflux avoidance . Phase I trials are evaluating a prodrug version with enhanced aqueous solubility (5 mg/mL vs 0.2 mg/mL for parent compound) .
Combination Therapies
Synergy occurs when combining 18 with paclitaxel (CI = 0.3 at ED<sub>75</sub>), as aurora kinase inhibition prevents taxane-induced polyploidization . Sequential administration—18 for 24 hours followed by doxorubicin—increases apoptosis 3-fold in MDA-MB-231 breast cancer cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume